molecular formula C10H15ClFNOS B1405195 2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride CAS No. 1864054-33-0

2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride

Cat. No.: B1405195
CAS No.: 1864054-33-0
M. Wt: 251.75 g/mol
InChI Key: IWDBHGIJSGAFKN-UHFFFAOYSA-N
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Description

2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15ClFNOS. It is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride typically involves the reaction of 4-fluorothiophenol with 2-chloroethanol to form 2-(2-((4-fluorophenyl)thio)ethanol. This intermediate is then reacted with ethylenediamine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. This includes maintaining controlled reaction conditions, using high-purity reagents, and employing efficient purification methods such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride is unique due to its specific structural features, such as the presence of a fluorophenylthio group and an ethoxyethan-1-amine moiety. These structural elements contribute to its distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

IUPAC Name

2-[2-(4-fluorophenyl)sulfanylethoxy]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNOS.ClH/c11-9-1-3-10(4-2-9)14-8-7-13-6-5-12;/h1-4H,5-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDBHGIJSGAFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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